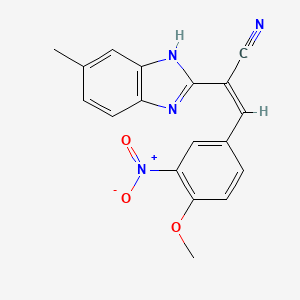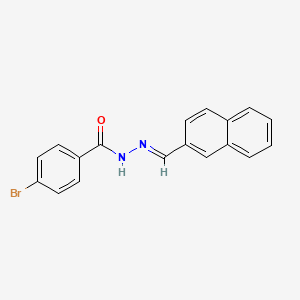
3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a member of the acrylonitrile family and has a complex molecular structure.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. It has also been shown to interact with cellular membranes and disrupt their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its broad-spectrum antimicrobial and antifungal activity. This makes it a valuable tool for studying the mechanisms of action of these types of compounds. However, its complex molecular structure and limited solubility in aqueous solutions can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a scaffold for the development of new antimicrobial and antifungal agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Synthesemethoden
The synthesis of 3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-methoxy-3-nitrobenzaldehyde, 5-methyl-1H-benzimidazole-2-carbaldehyde, and malononitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide and is heated under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-3-5-14-15(7-11)21-18(20-14)13(10-19)8-12-4-6-17(25-2)16(9-12)22(23)24/h3-9H,1-2H3,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCQODLBBKBMIA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)


![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)

![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)